Imidazo[2,1-b]thiazole-3-methanamine
Description
Significance of Nitrogen Bridgehead Fused Heterocycles in Drug Discovery
Nitrogen bridgehead fused heterocycles, a class of compounds characterized by the fusion of two rings sharing a nitrogen atom at a junction, are of paramount interest in medicinal chemistry. This structural arrangement imparts a rigid and conformationally restrained geometry to the molecule, which can lead to higher binding affinities and selectivity for specific biological targets. The inherent structural complexity of these scaffolds provides a rich platform for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Many natural products and synthetic drugs with a wide array of biological activities, including anticancer and antibacterial properties, feature this structural motif.
Imidazo[2,1-b]thiazole (B1210989) as a Privileged Scaffold in Medicinal Chemistry
The Imidazo[2,1-b]thiazole ring system is considered a "privileged scaffold". This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a diverse range of pharmacological activities. The versatility of the Imidazo[2,1-b]thiazole core stems from its unique electronic properties and the ability to introduce a variety of substituents at different positions around the ring system. This allows for the creation of large libraries of compounds for high-throughput screening and lead optimization. Numerous studies have demonstrated that derivatives of this scaffold possess significant therapeutic potential. mdpi.com
Overview of Pharmacological Relevance and Research Landscape
Research into Imidazo[2,1-b]thiazole derivatives has unveiled a wide spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents. researchgate.netnih.gov The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes. For instance, certain Imidazo[2,1-b]thiazole derivatives have been shown to act as potent inhibitors of various kinases, which are crucial for cell signaling and are often dysregulated in cancer. The ongoing research in this area is vibrant, with numerous synthetic strategies being developed to access novel derivatives with improved efficacy and safety profiles. While specific data on Imidazo[2,1-b]thiazole-3-methanamine is limited, the presence of a methanamine group at the 3-position suggests a potential role as a key intermediate for the synthesis of more complex molecules, where the amine group can be readily functionalized.
Table 1: Reported Pharmacological Activities of Imidazo[2,1-b]thiazole Derivatives
| Pharmacological Activity | Target/Mechanism of Action | Reference |
| Anticancer | Tubulin polymerization inhibition, Kinase inhibition | nih.gov |
| Antimicrobial | Inhibition of essential bacterial enzymes | rsc.org |
| Antifungal | Disruption of fungal cell membrane | researchgate.net |
| Anti-inflammatory | Cyclooxygenase (COX) inhibition | researchgate.net |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | rsc.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h1-2,4H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOOJZXSWSROLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CSC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289787 | |
| Record name | Imidazo[2,1-b]thiazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933722-74-8 | |
| Record name | Imidazo[2,1-b]thiazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933722-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[2,1-b]thiazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 2,1 B Thiazole and Its Analogues
Conventional Synthetic Methodologies
Cyclocondensation Reactions
Cyclocondensation reactions represent a cornerstone in the synthesis of the imidazo[2,1-b]thiazole (B1210989) core. A prevalent method involves the reaction of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. researchgate.net For instance, various imidazo[2,1-b]thiazole derivatives have been synthesized by reacting 2-aminothiazole precursors with α-bromo aralkyl ketones (phenacyl bromides). researchgate.net
A key example is the cyclization of an aminothiazole intermediate with phenacyl bromides. This reaction pathway begins with the condensation of thiourea (B124793) and ethyl bromopyruvate to form ethyl-2-aminothiazole-4-carboxylate. nih.gov This intermediate then undergoes cyclization with various substituted phenacyl bromides in refluxing ethanol (B145695) to yield the corresponding ethyl 5-aryl-imidazo[2,1-b]thiazole-2-carboxylates. This step is a classic example of building the imidazole (B134444) ring onto a pre-formed thiazole (B1198619) ring. nih.gov
Sequential Multi-Step Synthesis Approaches
Sequential multi-step syntheses allow for the controlled and systematic construction of complex imidazo[2,1-b]thiazole analogues. These routes often involve the initial synthesis of a core imidazo[2,1-b]thiazole structure, which is then further functionalized in subsequent steps.
One such approach involves introducing a formyl group onto the imidazo[2,1-b]thiazole scaffold using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). chemmethod.com For example, 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) can be formylated to produce 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde. chemmethod.com This aldehyde then serves as a versatile intermediate, which can be condensed with various aromatic amines to form Schiff bases. These intermediates can be further cyclized with reagents like glycine (B1666218) or phthalic anhydride (B1165640) to generate more complex, fused heterocyclic systems. chemmethod.com
Another multi-step sequence involves the hydrolysis of an ester group on the imidazo[2,1-b]thiazole ring to a carboxylic acid. For example, ethyl 5-aryl-imidazo[2,1-b]thiazole-2-carboxylates, formed via cyclocondensation, can be hydrolyzed using lithium hydroxide (B78521) monohydrate to produce the corresponding 5-aryl-imidazo[2,1-b]thiazole-2-carboxylic acids. nih.gov These carboxylic acids are crucial intermediates that can be coupled with other molecules, such as sulfonyl piperazines, to create elaborate final compounds. nih.gov
Advanced and Sustainable Synthetic Strategies
In response to the limitations of conventional methods, advanced synthetic strategies have been developed that prioritize efficiency, atom economy, and sustainability. sciforum.net These modern techniques, particularly one-pot multicomponent reactions, offer significant advantages by reducing the number of synthetic steps, minimizing waste, and often shortening reaction times. mdpi.comsemanticscholar.org
One-Pot Multicomponent Reactions (MCR)
One-pot multicomponent reactions (MCRs) have emerged as powerful and greener tools for the synthesis of complex heterocyclic scaffolds like imidazo[2,1-b]thiazole. bohrium.comresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all the initial reactants. This approach avoids the isolation of intermediates, thereby saving time, solvents, and energy. semanticscholar.org Isocyanide-based multicomponent reactions (I-MCR) are particularly effective for this purpose. mdpi.comsciforum.net
The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a prominent three-component reaction used for the synthesis of fused imidazole heterocycles. osi.lv It provides a straightforward and atom-economical route to imidazo[2,1-b]thiazol-5-amines by combining a 2-aminothiazole, an aldehyde, and an isocyanide in a single pot. mdpi.comorientjchem.orgresearchgate.net
In a typical GBBR, the reaction of 2-aminothiazole, an aldehyde (such as 3-formylchromone), and an isocyanide (like tert-butyl isocyanide) leads to the formation of the corresponding imidazo[2,1-b]thiazole derivative. mdpi.com The efficiency of the reaction can be highly dependent on the solvent and temperature. Studies have shown that while the reaction proceeds in solvents like methanol (B129727) and acetonitrile, yields are significantly improved in toluene (B28343) at higher temperatures. mdpi.com A catalyst-free approach has been successfully demonstrated, enhancing the green credentials of this methodology. mdpi.comsciforum.net
Table 1: Optimization of GBBR Conditions for Imidazo[2,1-b]thiazole Synthesis mdpi.com Reactants: 3-formylchromone, 2-aminothiazole, and tert-butyl isocyanide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 85 | 12 | 33 |
| 2 | Acetonitrile | 85 | 12 | 35 |
| 3 | Toluene | 85 | 12 | 68 |
| 4 | Toluene | 100 | 0.5 | 78 |
This table is interactive and allows for sorting and filtering of data.
The scope of the GBBR has been expanded by using a variety of isocyanides, affording a range of substituted imidazo[2,1-b]thiazoles in moderate to good yields (74-78%). mdpi.com
The A3 (Aldehyde-Alkyne-Amine) coupling reaction is another powerful multicomponent strategy for synthesizing nitrogen-containing heterocycles. researchgate.net For the synthesis of the imidazo[2,1-b]thiazole scaffold, a copper-catalyzed three-component coupling of a 2-aminothiazole, an aldehyde, and a terminal alkyne is employed. acs.orgacs.org This reaction proceeds through the in-situ formation of a propargylamine (B41283) intermediate, which then undergoes a 5-exo-dig cyclization to furnish the final fused heterocyclic product. acs.org
This protocol allows for the construction of a variety of aryl-substituted imidazo[2,1-b]thiazoles, imidazo[2,1-b]benzothiazoles, and imidazo[2,1-b] mdpi.combohrium.comosi.lvthiadiazoles. acs.org The reactions are generally easy to perform and provide the desired products in yields ranging from 33% to 93%. acs.orgacs.org The efficiency of this transformation can be further enhanced through the use of continuous-flow technology, which can increase product yields to quantitative levels and offers a more scalable method. acs.org
Table 2: Selected Examples of Copper-Catalyzed A3 Coupling for Imidazo[2,1-b]thiazole Synthesis acs.org
| Aldehyde | Amine | Alkyne | Product Yield (%) |
| Benzaldehyde | 2-Aminobenzothiazole | Phenylacetylene | 93 |
| 4-Chlorobenzaldehyde | 2-Aminobenzothiazole | Phenylacetylene | 85 |
| 4-Methylbenzaldehyde | 2-Aminobenzothiazole | Phenylacetylene | 91 |
| Benzaldehyde | 2-Aminothiazole | Phenylacetylene | 77 |
| 4-Chlorobenzaldehyde | 2-Aminothiazole | Phenylacetylene | 72 |
This table is interactive and allows for sorting and filtering of data.
Structural Modification and Derivatization Strategies
The derivatization of the imidazo[2,1-b]thiazole core is a crucial step in the development of new therapeutic agents.
The introduction of various substituents on the imidazo[2,1-b]thiazole ring system allows for the modulation of its physicochemical and biological properties. For instance, the presence of a 4-nitrophenyl moiety on a benzo-[d]-imidazo-[2,1-b]-thiazole derivative has been shown to result in significant antimycobacterial activity. rsc.org Similarly, the incorporation of a methylsulfonyl COX-2 pharmacophore at the 6-position of the imidazo[2,1-b]thiazole ring has led to the development of potent and selective COX-2 inhibitors. nih.gov The nature of the substituent at the 5-position, often introduced via a Mannich reaction, also plays a critical role in determining the potency and selectivity of these inhibitors. nih.gov
Structure Activity Relationship Sar Studies of Imidazo 2,1 B Thiazole Derivatives
Influence of Substituent Type and Position on Biological Potency
The type and position of substituents on the imidazo[2,1-b]thiazole (B1210989) ring system have a profound impact on the biological potency and selectivity of the derivatives. Research has shown that even minor chemical modifications can lead to significant changes in activity, highlighting the importance of a thorough understanding of the SAR for this class of compounds.
For instance, in the context of antitubercular activity, substitutions at the C-6 position have been extensively studied. The presence of a phenyl ring at this position is a common feature, and its substitution pattern plays a key role in determining potency. Derivatives with electron-withdrawing groups, such as nitro or chloro groups, on the C-6 phenyl ring have demonstrated significant antitubercular activity. researchgate.net Specifically, a 4-nitrophenyl moiety at the C-6 position has been associated with potent activity against Mycobacterium tuberculosis.
In the realm of anticancer research, the substitution pattern on the imidazo[2,1-b]thiazole scaffold is equally critical. For example, benzo[d]imidazo[2,1-b]thiazole-chalcone based derivatives have shown activity against breast cancer cell lines, with the nature and position of substituents on the chalcone (B49325) moiety influencing their potency. ijper.org Furthermore, for selective COX-2 inhibitors based on the imidazo[2,1-b]thiazole scaffold, the type and size of the amine substituent at the C-5 position have been shown to affect both potency and selectivity.
The following table summarizes the influence of various substituents on the biological activity of imidazo[2,1-b]thiazole derivatives based on selected studies:
| Scaffold/Derivative | Position of Substitution | Substituent | Biological Activity | Effect on Potency |
| Imidazo[2,1-b]thiazole | C-6 | 4-Nitrophenyl | Antitubercular | Potent activity |
| Imidazo[2,1-b]thiazole | C-6 | 2,4-Dichlorophenyl | Antitubercular | Significant activity |
| Benzo[d]imidazo[2,1-b]thiazole-chalcone | Chalcone moiety | -OH, -OCH3 | Anticancer (Breast) | Influences potency |
| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | C-5 | N,N-dimethylaminomethyl | COX-2 Inhibition | Most potent in a series |
| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | C-5 | Diethylamino, Dipropylamino | COX-2 Inhibition | Decreased potency and selectivity |
Role of Core Ring Nitrogen and Sulfur Atoms in Molecular Interactions
The nitrogen and sulfur atoms within the fused imidazo[2,1-b]thiazole core are not merely structural components but play a vital role in the molecular interactions with biological targets. acs.org These heteroatoms, with their lone pairs of electrons, can participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and coordination with metal ions in metalloenzymes, which are often crucial for ligand binding and subsequent biological response.
In the context of carbonic anhydrase inhibition, the nitrogen and sulfur atoms of the imidazo[2,1-b]thiazole core are believed to be involved in coordinating with the zinc ion present in the active site of the enzyme, a common mechanism for sulfonamide-based inhibitors. The electron-rich nature of the heterocyclic system, contributed by these heteroatoms, also facilitates π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the target's binding pocket.
Impact of Physicochemical Descriptors on Activity Profiles
The biological activity of imidazo[2,1-b]thiazole derivatives is not solely dependent on their structural features but is also significantly influenced by their physicochemical properties. Descriptors such as lipophilicity, electronic effects, and steric factors are critical in determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, as well as their ability to interact effectively with their biological targets.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that governs the ability of a drug molecule to cross biological membranes. For imidazo[2,1-b]thiazole derivatives, an optimal level of lipophilicity is generally required for good oral absorption and distribution to the target site.
The electronic properties of substituents on the imidazo[2,1-b]thiazole ring can modulate the electron density of the core structure, thereby influencing its interaction with the target receptor. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the strength of hydrogen bonds, dipole-dipole interactions, and π-π stacking, which are critical for receptor binding.
For example, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring of 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives has been shown to enhance their antitubercular activity. This is attributed to the increased ability of the molecule to participate in favorable electronic interactions within the active site of the target enzyme. Conversely, the presence of electron-donating groups can sometimes be detrimental to activity, depending on the specific requirements of the biological target.
The size and shape of substituents, or steric factors, play a critical role in determining how well an imidazo[2,1-b]thiazole derivative fits into the binding pocket of its target protein. Bulky substituents can cause steric hindrance, preventing the optimal orientation of the ligand for effective binding. On the other hand, appropriately sized substituents can enhance binding by occupying specific hydrophobic pockets within the active site.
A clear example of the influence of steric factors is seen in the development of selective COX-2 inhibitors. In a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives, it was observed that increasing the size of the dialkylamino substituent at the C-5 position from dimethylamino to diethylamino or dipropylamino led to a decrease in both the potency and selectivity of COX-2 inhibition. This suggests that the binding site of COX-2 has specific steric constraints at this position.
Specific Structural Elements Governing Targeted Activities
Different biological activities of imidazo[2,1-b]thiazole derivatives are often governed by distinct structural elements. The versatile nature of this scaffold allows for modifications that can tailor its activity towards specific targets.
For antitubercular activity , a key structural feature appears to be the presence of a substituted phenyl ring at the C-6 position. As mentioned earlier, electron-withdrawing groups on this phenyl ring are particularly favorable.
In the case of anticancer activity , the SAR is more diverse and target-dependent. For instance, imidazo[2,1-b]thiazole-benzimidazole conjugates have been investigated as microtubule-targeting agents, where the benzimidazole (B57391) moiety plays a crucial role in the antiproliferative activity. In other anticancer derivatives, the presence of a chalcone moiety has been found to be important.
For selective COX-2 inhibition , a critical structural element is the 6-(4-(methylsulfonyl)phenyl) group, which is a well-known pharmacophore for this target. The nature of the substituent at the C-5 position then fine-tunes the potency and selectivity.
This highlights the modular nature of the imidazo[2,1-b]thiazole scaffold, where the core provides a fundamental framework, and specific substitutions at various positions direct the biological activity towards a particular therapeutic target.
Structural Determinants for Cyclooxygenase-2 (COX-2) Selectivity
The selective inhibition of COX-2 over COX-1 is a key objective in the design of anti-inflammatory drugs with reduced gastrointestinal side effects. Research into imidazo[2,1-b]thiazole derivatives has identified crucial structural features that govern their COX-2 selectivity. A notable finding is the significant influence of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring on both the potency and selectivity of COX-2 inhibition. nih.govresearchgate.net
A study involving a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives revealed that the nature and size of the amine group attached to the C-5 position are critical. The presence of a methylsulfonyl group on the phenyl ring at the C-6 position is a common feature in many COX-2 inhibitors. In this series, all tested compounds (6a-g) exhibited selective inhibition of the COX-2 isoenzyme, with IC50 values in the potent range of 0.08-0.16 µM. nih.govresearchgate.net
The compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) emerged as the most potent and selective COX-2 inhibitor in this series, with an IC50 value of 0.08 µM for COX-2 and over 100 µM for COX-1, resulting in a high selectivity index of 313.7. nih.govresearchgate.net This highlights that smaller, less bulky amine substituents at the C-5 position may be favorable for potent and selective COX-2 inhibition.
| Compound | Amine Substituent at C-5 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 6a | N,N-dimethylaminomethyl | 0.08 | >100 | 313.7 |
| 6b | N,N-diethylaminomethyl | 0.11 | >100 | >909 |
| 6c | Pyrrolidin-1-ylmethyl | 0.12 | >100 | >833 |
| 6d | Piperidin-1-ylmethyl | 0.14 | >100 | >714 |
| 6e | Morpholin-4-ylmethyl | 0.16 | >100 | >625 |
| 6f | 4-Methylpiperazin-1-ylmethyl | 0.09 | >100 | >1111 |
| 6g | 4-Phenylpiperazin-1-ylmethyl | 0.15 | >100 | >667 |
Structural Requirements for Potent Antiproliferative Activity
Imidazo[2,1-b]thiazole derivatives have shown significant promise as anticancer agents, and SAR studies have been pivotal in identifying the structural motifs responsible for their antiproliferative activity.
In a series of 2,5,6-substituted imidazo[2,1-b] nih.govbio-conferences.orgnih.govthiadiazole derivatives, the presence of a benzyl (B1604629) group at position 2 was found to be beneficial for activity. A notable increase in antiproliferative activity was observed with the introduction of a formyl group at the 5-position. nih.gov The compound 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] nih.govbio-conferences.orgnih.govthiadiazole was identified as a particularly potent derivative. nih.gov
Another study on (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives highlighted the importance of a terminal sulfonamide moiety for pan-RAF inhibitory and antiproliferative effects. acs.org Within this series, a compound with a cyclic sulfamide (B24259) moiety (38a) demonstrated the highest activity in both enzymatic and cellular assays. acs.org
Furthermore, chalcone-based imidazothiazole derivatives have exhibited very high antiproliferative effects against various cancer cell lines. For instance, compounds ITC-1 and ITC-2 showed potent activity against human-derived breast adenocarcinoma (MCF-7), lung carcinoma (A-549), and colorectal adenocarcinoma (HT-29) cell lines, with ITC-2 displaying cytotoxic power comparable to the chemotherapeutic drug carboplatin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| ITC-1 | MCF-7 | 1.56 |
| A-549 | 3.12 | |
| HT-29 | 6.25 | |
| ITC-2 | MCF-7 | 0.78 |
| A-549 | 1.56 | |
| HT-29 | 3.12 | |
| Carboplatin | MCF-7 | 0.78 |
Molecular Features Dictating Antimicrobial Efficacy
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and imidazo[2,1-b]thiazole derivatives have shown potential in this area. SAR studies have begun to elucidate the molecular features that govern their antimicrobial efficacy.
More specific SAR insights have been gained from studies on the antimycobacterial activity of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis. In a series of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives, specific substitutions on a phenyl ring were found to be critical for potent activity. The derivative IT10, which contains a 4-nitro phenyl moiety, was the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative. rsc.org Another compound, IT06, with a 2,4-dichloro phenyl moiety, also demonstrated significant activity. rsc.org This suggests that electron-withdrawing groups on the phenyl ring enhance the antimycobacterial potency of this class of compounds.
| Compound | Substituent | Target Organism | IC50 (µM) | IC90 (µM) |
|---|---|---|---|---|
| IT10 | 4-nitro phenyl | M. tuberculosis H37Ra | 2.32 | 7.05 |
| IT06 | 2,4-dichloro phenyl | M. tuberculosis H37Ra | 2.03 | 15.22 |
Modulators of Enzyme Inhibition Potency and Selectivity
Beyond COX enzymes, imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of other key enzymes implicated in various diseases. SAR studies have been crucial in optimizing their potency and selectivity.
In the context of cancer therapy, (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives have been identified as potent pan-RAF inhibitors. The SAR for this series indicated that a terminal sulfonamide moiety is a key feature for activity. Specifically, a compound with a terminal open-chain sulfonamide (27c) and another with a cyclic sulfamide moiety (38a) showed the highest activity, effectively inhibiting the phosphorylation of MEK and ERK, downstream targets of RAF kinases. acs.orgelsevierpure.com
Another area of investigation is the inhibition of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes. A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized and evaluated as potential 15-LOX inhibitors. The most active compound in this series featured a 2,4,4-trimethylpentan-2-yl pendent group, indicating that a bulky, lipophilic substituent at this position is favorable for potent inhibition. nih.gov
Furthermore, imidazo[2,1-b]thiazole derivatives have been developed as potent and selective inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB), a host factor essential for the replication of certain viruses. In the optimization of these inhibitors, it was found that reducing the number of proton donor groups in the molecule enhanced cellular potency, leading to compounds with significant antiviral activity. nih.gov
Biological Activities and Mechanistic Insights of Imidazo 2,1 B Thiazole Derivatives
Anticancer and Antiproliferative Activities
The anticancer potential of imidazo[2,1-b]thiazole (B1210989) derivatives is largely attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A series of novel benzo researchgate.netacs.orgimidazo[2,1-b]thiazole derivatives were designed and synthesized, showing promising antitumor activity. nih.gov Notably, compounds D04 and D08 displayed significant activity against the EGFR-overexpressing HeLa human cancer cell line. nih.gov The inhibitory activities of these compounds against EGFR kinase were found to be consistent with their antiproliferative effects. nih.gov
In a separate study, new imidazo[2,1-b]thiazole analogues were developed as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). acs.orgresearchgate.netnih.gov Among these, compounds 39 and 43 emerged as the most potent, with IC50 values of 0.153 µM and 0.122 µM against EGFR, respectively. acs.orgresearchgate.netnih.gov
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 39 | EGFR | 0.153 |
| 43 | EGFR | 0.122 |
The same series of imidazo[2,1-b]thiazole analogues that demonstrated EGFR inhibitory activity were also found to be potent inhibitors of HER2. acs.orgresearchgate.netnih.gov Compounds 39 and 43 exhibited strong dual inhibition, with IC50 values against HER2 of 0.108 µM and 0.078 µM, respectively. acs.orgresearchgate.netnih.gov The development of such dual inhibitors is a significant strategy in overcoming resistance to single-target therapies.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 39 | HER2 | 0.108 |
| 43 | HER2 | 0.078 |
Focal Adhesion Kinase (FAK) is another important target for anticancer drug development, and imidazo[2,1-b]thiazole derivatives have shown potential in this area. researchgate.netnih.gov A study focused on the synthesis of novel imidazo[2,1-b]thiazole derivatives revealed that compounds carrying a 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety exhibited significant FAK inhibitory activity. nih.gov Specifically, compounds with methyl, propyl, or phenyl groups at certain positions of the spirothiazolidinone ring demonstrated high potency. nih.gov Another research effort also highlighted the potential of this scaffold for FAK inhibition, with some synthesized compounds showing promising activity. nih.gov
| Compound Feature | Target Kinase | Activity |
|---|---|---|
| 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety | FAK | High |
| Methyl, propyl, phenyl moieties at the 8th and 2nd position of the spirothiazolidinone ring | FAK | High |
While the broader class of imidazole-based compounds has been explored for p38α mitogen-activated protein (MAP) kinase inhibition, specific research on imidazo[2,1-b]thiazole derivatives in this context is limited in the available literature. Studies have identified potent p38α inhibitors with related scaffolds such as imidazo[4,5-b]pyridin-2-one and imidazo[1,2-b]pyridazine. For instance, a derivative of imidazopyridinone was found to be a potent inhibitor of p38α with an IC50 of 9.6 nM. researchgate.net However, direct inhibitory data for the imidazo[2,1-b]thiazole core against p38α is not extensively documented.
Research into the direct inhibition of c-Jun N-terminal Kinases (JNK1/JNK2) by imidazo[2,1-b]thiazole derivatives is not widely reported. However, a study on the closely related imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazol scaffold has identified compounds with inhibitory activity against these kinases. nih.gov Compound 18 from this series demonstrated inhibition of both JNK1 and JNK2, alongside its primary targets. nih.gov This suggests that the broader imidazo-fused heterocyclic systems may have potential as JNK inhibitors, warranting further investigation into the specific imidazo[2,1-b]thiazole core.
Enzymatic Kinase Inhibition
p90 Ribosomal S6 Kinase 2 (RSK2) Inhibition
The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the extracellular signal-regulated kinase (ERK) pathway. nih.gov RSK2, in particular, is implicated in the regulation of cell proliferation, survival, and motility, and its overexpression has been linked to various cancers. nih.gov Consequently, the development of RSK2 inhibitors has emerged as a promising strategy for cancer therapy.
A series of imidazo[2,1-b]thiazole guanylhydrazones has been identified as potent inhibitors of RSK2. nih.gov Detailed investigations into one of the most active compounds from this series revealed a high degree of selectivity for RSK2 over other related kinases. nih.gov This selectivity is a crucial attribute for minimizing off-target effects. Evidence from cellular assays, including the selective inhibition of the MCF-7 breast tumor cell line compared to non-transformed MCF-10A cells and the inhibition of the biomarker GSK3, suggests that these compounds can effectively target RSK2 within a cellular context. nih.gov
| Compound Class | Key Findings | Reference |
| Imidazo[2,1-b]thiazole guanylhydrazones | Potent and selective inhibition of RSK2 kinase activity. | nih.gov |
| Imidazo[2,1-b]thiazole guanylhydrazones | Demonstrated selective inhibition of MCF-7 breast tumor cell growth. | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer drug development. nih.gov Several classes of imidazo[2,1-b]thiazole derivatives have been investigated as potential VEGFR-2 inhibitors.
One study reported the design and synthesis of new thiazole (B1198619) and fused thiazole derivatives, with some compounds showing significant inhibitory activity against VEGFR-2. For instance, compound 5 in the study by Fares et al. (2023) exhibited a half-maximal inhibitory concentration (IC50) of 0.044 μM against VEGFR-2, which was comparable to the established inhibitor sunitinib (B231) (IC50 = 0.100 μM). researchgate.net Another study focused on imidazo[2,1-b]thiazole chalcone (B49325) derivatives, with compound 7c inhibiting VEGFR-2 with an IC50 of 62.48 ± 3.7 nM. researchgate.net This compound was also shown to decrease both total and phosphorylated VEGFR-2 levels in treated SNB-75 cells, indicating its ability to modulate cell proliferation and survival pathways. researchgate.net
| Compound Derivative | IC50 Value (VEGFR-2) | Cell Line | Key Findings | Reference |
| Thiazole derivative 5 | 0.044 μM | - | Comparable activity to sunitinib. | researchgate.net |
| Imidazo[2,1-b]thiazole chalcone 7c | 62.48 ± 3.7 nM | SNB-75 | Decreased total and phosphorylated VEGFR-2. | researchgate.net |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. researchgate.net Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a validated target for cancer chemotherapy. mdpi.com
Novel series of 3-methyl-imidazo[2,1-b]thiazole-based analogs have been synthesized and evaluated for their DHFR inhibitory profile. Compounds 22 and 23 from this series demonstrated potent inhibition of DHFR with IC50 values of 0.079 and 0.085 µM, respectively, which are comparable to the well-known DHFR inhibitor methotrexate (B535133) (MTX) (IC50 = 0.087 µM). mdpi.com These compounds also exhibited promising cytotoxicity against MCF7 breast cancer cells, inducing cell cycle arrest and apoptosis. mdpi.com Molecular modeling simulations have provided insights into the binding of these compounds within the DHFR active site, suggesting interactions with key amino acid residues such as Arg22 and Phe31.
| Compound | IC50 Value (DHFR) | Reference Compound (IC50) | Key Findings | Reference |
| 22 | 0.079 µM | Methotrexate (0.087 µM) | Potent inhibitory profile, promising cytotoxicity against MCF7 cells. | mdpi.com |
| 23 | 0.085 µM | Methotrexate (0.087 µM) | Potent inhibitory profile, promising cytotoxicity against MCF7 cells. | mdpi.com |
Tubulin Polymerization Inhibition Mechanisms
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. Disruption of tubulin polymerization is a well-established mechanism for anticancer agents. Several imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin.
For example, a series of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were designed and synthesized, with compounds 5f and 5k showing significant antiproliferative effects against human breast cancer cells (MCF-7) with IC50 values of 0.60 and 0.78 µM, respectively. Immunocytochemistry and western blot analysis confirmed that these compounds disrupt the microtubule network and lead to an accumulation of soluble tubulin. Similarly, imidazo[2,1-b] nih.govmdpi.comthiadiazole-linked oxindoles have been investigated, with compound 7 displaying potent cytotoxicity and inhibiting tubulin polymerization with an IC50 value of 0.15 μM, which is lower than that of combretastatin (B1194345) A-4 (1.16 μM). Docking studies indicated that these compounds bind to the colchicine binding site of tubulin.
| Compound Derivative | IC50 (Tubulin Polymerization) | Cell Line (IC50) | Key Findings | Reference |
| Benzo[d]imidazo[2,1-b]thiazole 5f | - | MCF-7 (0.60 µM) | Binds to colchicine site, disrupts microtubule network. | |
| Benzo[d]imidazo[2,1-b]thiazole 5k | - | MCF-7 (0.78 µM) | Binds to colchicine site, disrupts microtubule network. | |
| Imidazo[2,1-b] nih.govmdpi.comthiadiazole-linked oxindole (B195798) 7 | 0.15 μM | A549, HeLa, MCF-7, HCT116 (1.1-1.6 µM) | Binds to colchicine site, more potent than combretastatin A-4. |
Apoptosis Induction Pathways in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many anticancer therapies aim to induce apoptosis in cancer cells. Imidazo[2,1-b]thiazole derivatives have been shown to trigger apoptosis through various cellular pathways.
New imidazo[2,1-b]thiazole-based aryl hydrazones, specifically compounds 9i and 9m, have demonstrated promising cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values of 1.65 and 1.12 μM, respectively. Further biological studies, including annexin (B1180172) V-FITC/propidium iodide staining, revealed that these compounds induce apoptosis in MDA-MB-231 cells. Similarly, imidazo[2,1-b]thiazole-coupled natural noscapine (B1679977) derivatives have been shown to increase the expression of caspase-3 and PARP, which are key markers of apoptotic cell death. These conjugates also induced G2/M-phase cell cycle arrest, which can be a precursor to apoptosis.
| Compound Derivative | Cell Line | Key Findings | Reference |
| Aryl hydrazone 9i | MDA-MB-231 | Triggered apoptosis, confirmed by annexin V-FITC assay. | |
| Aryl hydrazone 9m | MDA-MB-231 | Triggered apoptosis, confirmed by annexin V-FITC assay. | |
| Noscapine conjugates | MIA PaCa-2 | Increased expression of caspase-3 and PARP. |
Glypican-3 (GPC-3) Inhibition
Glypican-3 (GPC-3) is a cell-surface heparan sulfate (B86663) proteoglycan that is overexpressed in hepatocellular carcinoma (HCC) and has emerged as a promising target for HCC therapy. While direct inhibitory data for imidazo[2,1-b]thiazole-3-methanamine is not available, related derivatives have been explored for their potential to interact with GPC-3.
A study on a new series of imidazo[2,1-b]thiazole-linked thiadiazole conjugates investigated their anti-proliferative efficacy on hepatic cancer cell lines (HepG2). nih.gov A computational molecular docking study was performed to assess the interaction of these synthesized molecules with the active site of the GPC-3 protein. nih.gov The results indicated that the synthetic thiadiazole compounds exhibited good binding affinities and interacted significantly with the binding site of GPC-3 through non-covalent interactions. nih.gov These findings suggest that the imidazo[2,1-b]thiazole scaffold can be a basis for developing compounds that target GPC-3, potentially leading to new therapeutic options for HCC. nih.gov
| Compound Class | Study Type | Key Findings | Reference |
| Imidazo[2,1-b]thiazole-linked thiadiazole conjugates | Molecular Docking | Showed strong binding interactions with the target GPC-3 protein. | nih.gov |
| Imidazo[2,1-b]thiazole-linked thiadiazole conjugates | In vitro | Exhibited good anti-proliferative efficacy against hepatic cancer cell lines (HepG2). | nih.gov |
Broad-Spectrum Cytotoxic Profiles Across Cancer Cell Lines
A significant attribute of many imidazo[2,1-b]thiazole derivatives is their ability to exhibit cytotoxic activity against a wide range of cancer cell lines, indicating their potential as broad-spectrum anticancer agents.
For instance, a series of 18 new imidazo[2,1-b]thiazole derivatives were synthesized and tested against the A375P human melanoma cell line and the NCI-60 cell line panel. Several of these compounds, including 15, 16, 18, 22, 26-28, and 31, showed superior potency against A375P compared to the standard drug sorafenib. Notably, compounds 26 and 27 demonstrated selectivity towards melanoma cell lines. In another study, new benzo[d]imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their cytotoxicity against the MCF-7 breast cancer cell line. All the synthesized compounds showed a good inhibitory effect, with compounds (6i) and (6j) exhibiting higher cytotoxicity with inhibitory effects of 81% and 73%, respectively. Furthermore, imidazo[2,1-b]thiazole-coupled noscapine derivatives were tested against four different cancer cell lines: HeLa (cervical), MIA PaCa-2 (pancreatic), SK-N-SH (neuroblastoma), and DU145 (prostate cancer), demonstrating their broad applicability.
| Compound Derivative | Cancer Cell Lines | Key Findings | Reference |
| Compounds 26 & 27 | NCI-60 panel, A375P (melanoma) | Sub-micromolar IC50 values against multiple melanoma cell lines. | |
| Benzo[d]imidazo[2,1-b]thiazole 6i & 6j | MCF-7 (breast) | Showed high inhibitory effects of 81% and 73%, respectively. | |
| Noscapine conjugates | HeLa, MIA PaCa-2, SK-N-SH, DU145 | Exhibited cytotoxicity against a panel of diverse cancer cell lines. |
Antimicrobial Activities
The Imidazo[2,1-b]thiazole core structure has been the subject of numerous studies to evaluate its antimicrobial potential. These investigations have revealed that derivatives of this scaffold exhibit a wide spectrum of activity against both bacterial and fungal pathogens. nih.gov
Antibacterial Efficacy
Derivatives of Imidazo[2,1-b]thiazole have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The structural modifications on the Imidazo[2,1-b]thiazole ring system have allowed for the development of compounds with varying degrees of potency and spectrum of action.
Table 1: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Arylidenehydrazides of [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid | Staphylococcus aureus | Significant | researchgate.net |
| Arylidenehydrazides of [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid | Bacillus cereus | Significant | researchgate.net |
| Arylidenehydrazides of [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid | Streptococcus faecalis | Significant | researchgate.net |
This table is based on data for the broader class of Imidazo[2,1-b]thiazole derivatives, as specific data for this compound was not available.
The antibacterial efficacy of Imidazo[2,1-b]thiazole derivatives extends to Gram-negative bacteria. The aforementioned arylidenehydrazides of [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid were also tested against Gram-negative strains, showing significant activity against Escherichia coli, Salmonella typhimurium, and Aeromonas hydrophila. researchgate.net In a separate study, certain Imidazo[2,1-b]-1,3,4-thiadiazole derivatives displayed moderate activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov
Table 2: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Arylidenehydrazides of [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid | Escherichia coli | Significant | researchgate.net |
| Arylidenehydrazides of [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid | Salmonella typhimurium | Significant | researchgate.net |
| Arylidenehydrazides of [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid | Aeromonas hydrophila | Significant | researchgate.net |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivative 5d | Escherichia coli | Moderately active | nih.gov |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivative 6h | Escherichia coli | Moderately active | nih.gov |
This table is based on data for the broader class of Imidazo[2,1-b]thiazole derivatives, as specific data for this compound was not available.
The emergence of multi-drug resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Research into Imidazo[2,1-b]thiazole derivatives has shown potential in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have reported on the antimycobacterial activity of this class of compounds. rsc.orgnih.gov For instance, a series of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra). rsc.org The most active compounds, IT10 and IT06, displayed IC90 values of 7.05 μM and 15.22 μM, respectively. rsc.org
The enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a key enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. Inhibition of LpxC is a promising strategy for the development of new antibiotics against Gram-negative pathogens. However, based on the conducted literature search, there is no available information on the inhibition of the LpxC enzyme by this compound or its derivatives.
Antifungal Efficacy Against Fungal Pathogens
In addition to their antibacterial properties, Imidazo[2,1-b]thiazole derivatives have also been investigated for their antifungal activity. Studies have shown that certain derivatives exhibit efficacy against various fungal pathogens. For example, a series of arylidenehydrazides derived from [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid were found to be active against Candida albicans and Candida glabrata. researchgate.net Another study on new derivatives of imidazo[2,1-b]naphtha[2,1-d] researchgate.netnih.govthiazole reported that most of the synthesized hydrazone derivatives demonstrated antifungal activity. uobaghdad.edu.iq Furthermore, some Imidazo[2,1-b]-1,3,4-thiadiazole derivatives showed slight to moderate activity against Candida albicans. nih.gov
Table 3: Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Arylidenehydrazides of [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid | Candida albicans | Active | researchgate.net |
| Arylidenehydrazides of [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid | Candida glabrata | Active | researchgate.net |
| Hydrazone derivatives of imidazo[2,1-b]naphtha[2,1-d] researchgate.netnih.govthiazole | Not specified | Active | uobaghdad.edu.iq |
This table is based on data for the broader class of Imidazo[2,1-b]thiazole derivatives, as specific data for this compound was not available.
Antitubercular Agents
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has highlighted the urgent need for novel therapeutic agents. Imidazo[2,1-b]thiazole derivatives have been identified as a promising class of compounds with potent antimycobacterial properties.
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have demonstrated impressive potency against replicating Mtb, with several analogues showing activity in the low nanomolar range. nih.gov Research has identified specific compounds within this class, such as compounds 6, 16, and 17, which recorded Minimum Inhibitory Concentration (MIC) values below 10 nM. nih.gov Another notable compound, ND-11543, also exemplifies the potent in vitro activity of this scaffold. nih.gov The benzo[d]imidazo[2,1-b]thiazole derivative IT10, which features a 4-nitro phenyl group, showed significant activity with an IC₅₀ of 2.32 μM against the H37Ra strain of Mtb. rsc.org Similarly, compound IT06, containing a 2,4-dichloro phenyl moiety, was also active with an IC₅₀ of 2.03 μM. rsc.org Further studies on other series, such as 2-chloro-6-phenylimidazo[2,1-b]thiazole, have also confirmed antitubercular activity. nih.gov
Table 1: Activity of Imidazo[2,1-b]thiazole Derivatives against Replicating M. tuberculosis
| Compound | Derivative Class | Target/Strain | Measurement | Value |
|---|---|---|---|---|
| Compounds 6, 16, 17 | Imidazo[2,1-b]thiazole-5-carboxamide | Replicating Mtb | MIC | <10 nM |
| IT10 | Benzo[d]imidazo[2,1-b]thiazole | Mtb H37Ra | IC₅₀ | 2.32 μM |
| IT06 | Benzo[d]imidazo[2,1-b]thiazole | Mtb H37Ra | IC₅₀ | 2.03 μM |
The activity of imidazo[2,1-b]thiazole derivatives against non-replicating Mtb, which is crucial for eradicating persistent infections, has also been investigated. While highly potent against replicating bacteria, some derivatives targeting the electron transport chain show diminished activity under anaerobic, non-replicating conditions. nih.gov For instance, a series of imidazo[2,1-b]thiazole-5-carboxamides had MICs ranging from 1.1 to 200 μM in non-replicating states. nih.gov However, other derivatives designed to inhibit different targets have shown promising results. The compound 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc) demonstrated a 2.1 log reduction in bacterial load against nutrient-starved, non-replicating Mtb. nih.govresearchgate.net
A primary mechanism of action for the antitubercular activity of imidazo[2,1-b]thiazole-5-carboxamides is the inhibition of the electron transport chain. nih.gov These compounds specifically target QcrB, a subunit of the cytochrome bcc-aa3 super complex, which is essential for cellular respiration in Mtb. nih.govnih.gov The on-target selectivity of this series was confirmed through studies showing cross-resistance in Mtb mutants with specific QcrB mutations. nih.gov This targeted mechanism is shared with the structurally related imidazo[1,2-a]pyridine-3-carboxamides (IPAs), including the clinical candidate Q203. nih.gov The inhibition of this vital energy-generating pathway leads to the potent bactericidal effect observed against replicating mycobacteria. nih.govnih.gov
The pantothenate biosynthetic pathway, which is essential for Mtb but absent in mammals, represents another key target for imidazo[2,1-b]thiazole derivatives. nih.gov Researchers have designed and synthesized derivatives of both imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole as inhibitors of Mtb pantothenate synthetase (MTB PS). nih.govresearchgate.net One of the most active compounds identified was 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc), which exhibited an IC₅₀ of 0.53 ± 0.13 μM against MTB PS. nih.govresearchgate.net Another compound from a related series, designated as compound 23, also emerged as a potent inhibitor with an IC₅₀ of 0.53 ± 0.13 μM against the same enzyme. nih.gov Molecular docking studies have further supported the potential of these scaffolds to bind effectively to the active site of pantothenate synthetase. rsc.orgjpsionline.com
Table 2: Inhibition of M. tuberculosis Pantothenate Synthetase (MTB PS)
| Compound | Derivative Class | Measurement | Value |
|---|---|---|---|
| 5bc | Benzo[d]imidazo[2,1-b]thiazole | IC₅₀ | 0.53 ± 0.13 μM |
Anti-inflammatory Activities
Beyond their antimicrobial properties, imidazo[2,1-b]thiazole derivatives have been explored for their potential as anti-inflammatory agents. This activity is primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes. brieflands.com Research has focused on developing selective COX-2 inhibitors to avoid the gastrointestinal side effects associated with COX-1 inhibition. nih.gov A series of imidazo[2,1-b]thiazole analogues containing a methyl sulfonyl COX-2 pharmacophore has been synthesized and evaluated for this purpose. brieflands.comnih.gov
In vitro enzyme inhibition assays revealed that these compounds are selective inhibitors of the COX-2 isoenzyme. nih.govnih.gov The entire series of tested compounds (6a-g) showed IC₅₀ values in the highly potent range of 0.08-0.16 µM against COX-2. nih.govresearchgate.net The most potent compound identified was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a), which exhibited an IC₅₀ for COX-2 of 0.08 µM and an IC₅₀ for COX-1 greater than 100 µM, resulting in a high selectivity index of 313.7. nih.govnih.govresearchgate.net These findings indicate that the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold is a suitable foundation for designing potent and selective COX-2 inhibitors. brieflands.com
Table 3: COX-1 and COX-2 Inhibition by Imidazo[2,1-b]thiazole Derivatives
| Compound | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Index (SI) |
|---|---|---|---|
| 6a | >100 µM | 0.08 µM | 313.7 |
| 6b | >100 µM | 0.11 µM | 228.6 |
| 6c | >100 µM | 0.13 µM | 193.3 |
| 6d | >100 µM | 0.12 µM | 209.4 |
| 6e | >100 µM | 0.14 µM | 179.5 |
| 6f | >100 µM | 0.15 µM | 167.5 |
Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
Imidazo[2,1-b]thiazole derivatives have demonstrated notable potential in modulating key pro-inflammatory mediators, particularly nitric oxide (NO) and prostaglandin E2 (PGE2). Overproduction of these molecules is a hallmark of chronic inflammatory conditions.
Certain novel triarylpyrazole derivatives incorporating an imidazo[2,1-b]thiazole core have been shown to inhibit nitric oxide production in RAW 264.7 macrophage cells. For instance, compounds 8d and 9k from one study exhibited the highest inhibitory effect on NO production. researchgate.net Furthermore, these compounds also displayed significant inhibition of PGE2, with IC50 values of 3.47 µM and 2.54 µM, respectively. researchgate.net
The inhibition of prostaglandin E2 is often linked to the inhibition of cyclooxygenase (COX) enzymes. A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as selective inhibitors of the COX-2 isoenzyme. One of the most potent compounds in this series, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) , exhibited a COX-2 IC50 value of 0.08 µM, with a high selectivity index. The inhibitory activity was found to be sensitive to the nature of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring.
Table 1: Inhibition of Prostaglandin E2 (as COX-2 inhibition) by Imidazo[2,1-b]thiazole Derivatives
| Compound | Substituent at C-5 | COX-2 IC50 (µM) |
|---|---|---|
| 6a | Dimethylaminomethyl | 0.08 |
| 6b | Diethylaminomethyl | 0.12 |
| 6c | Dipropylaminomethyl | 0.16 |
| 6d | Pyrrolidin-1-ylmethyl | 0.11 |
| 6e | Piperidin-1-ylmethyl | 0.13 |
| 6f | Morpholinomethyl | 0.09 |
Inducible Nitric Oxide Synthase (iNOS) Inhibition
The inhibitory effect of imidazo[2,1-b]thiazole derivatives on nitric oxide production is, in part, attributed to their ability to suppress the expression and activity of inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the high-output production of NO during inflammatory responses.
Mechanistic studies have revealed that the most potent anti-inflammatory compounds from a series of novel triarylpyrazoles featuring the imidazo[2,1-b]thiazole scaffold were tested to determine their effect on iNOS mRNA expression levels. researchgate.net Notably, compound 9k demonstrated remarkable inhibition of iNOS protein levels, providing a direct link between the compound and the reduction in NO synthesis. researchgate.net This suggests that these derivatives can exert their anti-inflammatory effects by downregulating the expression of the iNOS enzyme at the protein level.
Diverse Enzyme Inhibitory Activities
Beyond their anti-inflammatory effects, imidazo[2,1-b]thiazole derivatives have been investigated for their ability to inhibit a range of other enzymes implicated in various physiological and pathological processes.
A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates has been synthesized and evaluated for their inhibitory potency against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The results indicated that these compounds were largely inactive against hCA I, hCA IX, and hCA XII, with Ki values greater than 100 µM. nih.gov However, they displayed selective inhibitory activity against the cytosolic isoform hCA II, with inhibition constants in the micromolar range. nih.gov This selective inhibition of hCA II over other isoforms is a significant finding, as hCA II is a target for various therapeutic areas.
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Imidazo[2,1-b]thiazole-Sulfonyl Piperazine Derivatives
| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |
|---|---|---|---|---|
| 9ae | >100 | 57.7 | >100 | >100 |
| 9bb | >100 | 60.2 | >100 | >100 |
| 9ca | >100 | 61.8 | >100 | >100 |
| 9cc | >100 | 63.5 | >100 | >100 |
| 9ce | >100 | 65.1 | >100 | >100 |
| 9da | >100 | 66.3 | >100 | >100 |
| 9dc | >100 | 67.9 | >100 | >100 |
The potential of imidazo[2,1-b]thiazole derivatives as acetylcholinesterase (AChE) inhibitors has also been explored. AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease.
Studies on a series of imidazo[2,1-b]thiazole derivatives revealed that compounds without quaternization of the nitrogen atom did not exhibit appreciable inhibitory potency against AChE. nih.gov However, another study reported that three compounds from a different series of imidazo[2,1-b]thiazole derivatives displayed selective anti-acetylcholinesterase activity in the micromolar range. nih.gov This indicates that specific structural modifications are crucial for the AChE inhibitory activity of this class of compounds. Further research is needed to fully elucidate the structure-activity relationships for potent and selective AChE inhibition.
Other Biological Applications
Several studies have highlighted the antioxidant potential of imidazo[2,1-b]thiazole derivatives. These compounds have shown the ability to scavenge free radicals, which are implicated in oxidative stress and cellular damage. The antioxidant activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
A series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antioxidant activity. Several of these compounds displayed high anti-lipid peroxidation and ABTS radical scavenging activity.
Table 3: Antioxidant Activity of Selected Imidazo[2,1-b]thiazole Derivatives (DPPH Radical Scavenging)
| Compound | Structure | IC50 (µg/mL) |
|---|---|---|
| TZD-5 | Thiazolidinone derivative | 24.4 |
| 1c | 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netnih.govthiazine derivative | - |
| 3a | 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netnih.govthiazine derivative | - |
| 3c | 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netnih.govthiazine derivative | - |
| 3e | 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netnih.govthiazine derivative | - |
Antiparasitic and Anthelmintic Effects
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as both antiparasitic and anthelmintic agents. One of the most well-known examples is Levamisole, a synthetic imidazo[2,1-b]thiazole derivative, which exhibits potent anthelmintic properties. youtube.comnih.gov
The primary mechanism of action for Levamisole as an anthelmintic involves its function as a nicotinic acetylcholine (B1216132) receptor agonist on the muscle cells of nematodes. patsnap.com This interaction leads to the depolarization of the muscle membrane, causing a continuous influx of sodium ions and resulting in sustained muscle contraction. patsnap.com This spastic paralysis renders the parasites unable to maintain their position within the host's gastrointestinal tract, leading to their expulsion through peristalsis. patsnap.com Levamisole is effective against various worms, including Ascaris and hookworm. youtube.com
Beyond its anthelmintic use, research has explored the antiparasitic activity of other imidazo[2,1-b]thiazole derivatives against protozoan parasites. Studies have shown that certain compounds based on this scaffold possess in vitro antimalarial potential against Plasmodium falciparum. For instance, some synthesized imidazo[2,1-b]thiazole-based compounds displayed better antimalarial activity than quinine. researchgate.net Other research has focused on the development of thiazole and its derivatives as potential agents against trypanosomatids and Plasmodium species. nih.gov
Table 1: Anthelmintic and Antiparasitic Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound | Activity | Target Organism(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Levamisole | Anthelmintic | Ascaris lumbricoides, Hookworm | Nicotinic acetylcholine receptor agonist, causing spastic paralysis. | youtube.compatsnap.com |
| Imidazo[2,1-b]thiazole derivative 146 | Antimalarial (in vitro) | Plasmodium falciparum (3D7 strain) | Not specified | researchgate.net |
| Imidazo[2,1-b]thiazole derivative 147 | Antimalarial (in vitro) | Plasmodium falciparum (3D7 strain) | Not specified | researchgate.net |
Immunomodulatory Effects
The immunomodulatory properties of imidazo[2,1-b]thiazole derivatives are notably exemplified by Levamisole. patsnap.comdroracle.ai This compound has been shown to modulate the immune system by enhancing T-cell function and stimulating both cellular and humoral immune responses. droracle.ai
The proposed mechanism for Levamisole's immunomodulatory action involves its mimicry of the thymic hormone thymopoietin. droracle.ai This mimicry allows it to influence various components of the immune system. Levamisole can increase T-cell activation and proliferation, restore depressed T-cell numbers, and improve the function of monocytes and macrophages. droracle.ai It also enhances neutrophil mobility and chemotaxis while stimulating antibody formation. droracle.ai By boosting the activity of macrophages, Levamisole can enhance the body's innate immune response and may also increase the production of various cytokines, which are crucial signaling molecules in immunity and inflammation. patsnap.com Depending on the dosage and timing of administration, Levamisole can act as either an immunostimulant or an immunosuppressive agent. droracle.ai
Analgesic Properties
The analgesic properties of imidazo[2,1-b]thiazole derivatives are often associated with their anti-inflammatory activities. Inflammation is a key process in the generation of pain, and compounds that can mitigate inflammation frequently exhibit analgesic effects.
Research into imidazo[2,1-b] youtube.compatsnap.comresearchgate.netthiadiazole derivatives has demonstrated their potential as anti-inflammatory and analgesic agents. In one study, a series of 2,6-diaryl-imidazo[2,1-b] youtube.compatsnap.comresearchgate.netthiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory and antinociceptive activities. nih.gov Several of these compounds showed antinociceptive activity comparable to the standard drug diclofenac. nih.govresearchgate.net The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. nih.gov
Another study focused on new carboxamides derived from the imidazo[2,1-b]thiazole skeleton to investigate their anti-inflammatory and analgesic activities. researchgate.netyildiz.edu.tr The findings from this research further support the potential of this class of compounds in managing pain, likely through the modulation of inflammatory pathways. researchgate.netyildiz.edu.tr
Table 2: Analgesic and Anti-inflammatory Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound Series | Activity | Proposed Mechanism | Reference(s) |
|---|---|---|---|
| 2,6-diaryl-imidazo[2,1-b] youtube.compatsnap.comresearchgate.netthiadiazole derivatives | Anti-inflammatory, Antinociceptive | Inhibition of COX-1/COX-2 enzymes | nih.govresearchgate.net |
| Imidazo[2,1-b]thiazole-based carboxamides | Anti-inflammatory, Analgesic | Reduction of PGE2 levels | researchgate.netyildiz.edu.tr |
Antiviral Activities
The imidazo[2,1-b]thiazole scaffold has served as a basis for the development of novel antiviral agents with activity against a range of viruses.
In one study, a series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antiviral activity. nih.gov Among the tested compounds, one derivative was found to be potent against Coxsackie B4 virus, while another was effective against Feline coronavirus and Feline herpes virus. nih.gov
Further research into carbohydrate derivatives of imidazo[2,1-b]thiazole has shown promising results against the Junin virus, the agent responsible for Argentine hemorrhagic fever. nih.gov The most active of these compounds demonstrated a level of antiviral activity in monkey Vero cells that was superior to the reference substance, ribavirin. nih.gov
Table 3: Antiviral Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound Series | Virus(es) Inhibited | Cell Line | Reference(s) |
|---|---|---|---|
| Spirothiazolidinone derivatives of imidazo[2,1-b]thiazole | Coxsackie B4 virus, Feline coronavirus, Feline herpes virus | Mammalian cell cultures | nih.gov |
| Imidazo[2,1-b]thiazole carbohydrate derivatives | Junin virus | Vero cells | nih.gov |
Computational and in Silico Investigations of Imidazo 2,1 B Thiazole Systems
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the binding mechanisms of ligands to their protein targets.
Molecular docking studies on imidazo[2,1-b]thiazole (B1210989) derivatives have revealed key binding interactions with various protein targets. For instance, studies on a series of imidazo[2,1-b]thiazole-linked thiadiazole conjugates identified strong binding interactions with the Glypican-3 (GPC-3) protein, which is associated with hepatocellular carcinoma. nih.gov These interactions are primarily driven by hydrogen bonds and non-covalent interactions such as pi-stacking. nih.gov In another study, novel imidazo[2,1-b]thiazole derivatives were docked into the active site of human peroxiredoxin 5, a key enzyme in antioxidant defense, to explore their potential interactions. nih.gov Similarly, the binding of imidazo[2,1-b]thiazole analogues to bovine serum albumin (BSA) has been investigated using fluorescence spectroscopy, revealing both static and dynamic quenching mechanisms. nih.gov
Through molecular docking, researchers have been able to elucidate the putative binding patterns of imidazo[2,1-b]thiazole derivatives and identify key amino acid residues in the active sites of their target proteins. For example, in the case of GPC-3, specific residues that form hydrogen bonds and pi-stacking interactions with the imidazo[2,1-b]thiazole core have been identified. nih.gov Docking studies of imidazo[2,1-b]thiazole derivatives against pantothenate synthetase of Mycobacterium tuberculosis have helped in understanding their putative binding patterns and the stability of the protein-ligand complex. rsc.org Furthermore, investigations into the binding of imidazo[2,1-b]thiazole-based compounds with COX-2 have highlighted the importance of the methyl sulfonyl pharmacophore in interacting with the active site. nih.gov
The following table summarizes the key binding interactions and active site residues for selected imidazo[2,1-b]thiazole derivatives with their respective protein targets.
| Derivative Class | Protein Target | Key Binding Interactions | Key Active Site Residues |
| Imidazo[2,1-b]thiazole-linked thiadiazoles | Glypican-3 (GPC-3) | Hydrogen bonds, pi-stacking | Specific interacting residues within the GPC-3 binding pocket |
| Imidazo[2,1-b]thiazole-based COX-2 inhibitors | Cyclooxygenase-2 (COX-2) | Interactions with the methyl sulfonyl pharmacophore | Residues within the COX-2 active site |
| Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides | Pantothenate synthetase (M. tuberculosis) | Putative binding patterns contributing to complex stability | Specific residues in the pantothenate synthetase active site |
| Imidazo[2,1-b]thiazole derivatives | Human peroxiredoxin 5 | Interactions within the enzyme's active site | Residues crucial for antioxidant activity |
Computational approaches are also instrumental in identifying and validating new potential protein targets for imidazo[2,1-b]thiazole derivatives. For instance, the enzyme Decaprenylphosphoryl-β-D-ribose oxidase (DprE1), essential for the cell wall synthesis in Mycobacterium tuberculosis, has been identified as a promising target. nih.gov Molecular docking studies are then used to predict the binding affinity and orientation of novel imidazo[2,1-b]thiazole compounds within the active site of DprE1, thus validating it as a viable target. nih.gov Similarly, various enzymes in M. tuberculosis and fungi, such as Pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA), have been explored as potential targets for imidazo[2,1-b] researchgate.netjpsionline.comresearchgate.net-thiadiazole derivatives through molecular docking. jpsionline.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR studies on imidazo[2,1-b] researchgate.netjpsionline.comresearchgate.netthiadiazoles have led to the development of predictive models for their antiproliferative activity against various cancer cell lines. researchgate.netnih.gov By employing multiple linear regression (MLR), researchers have been able to derive three-variable equations that correlate the physicochemical properties of the compounds with their biological potency. researchgate.netnih.gov These models have demonstrated high squared correlation coefficient (r²) values, ranging from 0.887 to 0.924, indicating a strong predictive capability. researchgate.netnih.gov The robustness of these models is further confirmed by high leave-one-out cross-validation coefficients (Q²), which range from 0.842 to 0.904, and by external validation. researchgate.netnih.gov
The following table presents a summary of the statistical quality of QSAR models developed for the antiproliferative activity of imidazo[2,1-b] researchgate.netjpsionline.comresearchgate.netthiadiazoles.
| Cancer Cell Line | Number of Compounds | r² | Q² | Statistical Method |
| Various | 42 | 0.887 - 0.924 | 0.842 - 0.904 | Multiple Linear Regression (MLR) |
A crucial outcome of QSAR analysis is the identification of key physicochemical descriptors that significantly influence the biological activity of the compounds. For the antiproliferative activity of di(tri)substituted imidazo[2,1-b] researchgate.netjpsionline.comresearchgate.netthiadiazoles, it has been shown that lipophilicity, electronic, and steric factors are decisive. researchgate.netnih.gov These findings suggest that the nitrogen atoms of the imidazothiadiazole ring play a significant role in the interactions with the molecular target. researchgate.netnih.gov By understanding which descriptors are most influential, medicinal chemists can rationally design new derivatives with improved activity.
Correlation of Specific Structural Features with Observed Biological Potency
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the correlation between the structural attributes of Imidazo[2,1-b]thiazole derivatives and their biological potency. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various Imidazo[2,1-b]thiazole analogs.
For a series of imidazo[2,1-b] eurekaselect.comnih.govbiruni.edu.trthiadiazole derivatives investigated as potential inhibitors of Mycobacterium tuberculosis enoyl reductase (InhA), 3D-QSAR studies revealed that hydrogen bonding, α-π interactions, and hydrophobic interactions are the governing factors for their anti-TB activity. eurekaselect.com The CoMSIA model developed for these compounds highlighted the importance of specific steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in determining inhibitory potency.
In another study focusing on imidazo[2,1-b]oxazole derivatives as mutant BRAF kinase inhibitors, a CoMSIA model demonstrated strong predictive power. nih.gov The contour maps generated from this model provided crucial information for identifying key structural regions associated with potent anticancer activity, guiding the design of new inhibitors with enhanced efficacy. nih.gov
Furthermore, research on new Imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors has shown a clear correlation between the nature and size of substituents at the C-5 position of the imidazo[2,1-b]thiazole ring and the observed biological potency and selectivity. nih.govnih.govresearchgate.net Specifically, the presence of a dimethylamino group at this position was found to be optimal for high COX-2 inhibitory activity. nih.govnih.gov Replacing the dimethylamino group with larger dialkylamino substituents, such as diethylamino or dipropylamino, led to a decrease in both the potency and selectivity of COX-2 inhibition. nih.gov This suggests a stringent steric requirement within the COX-2 active site for this class of compounds.
| Compound | Amine Substituent at C-5 | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6a | N,N-dimethyl | 0.08 | >1250 |
| 6b | N,N-diethyl | 0.12 | >833 |
| 6c | N,N-dipropyl | 0.15 | >667 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between Imidazo[2,1-b]thiazole-based ligands and their biological targets, providing insights that are not attainable from static docking models alone.
MD simulations have been employed to assess the stability of protein-ligand complexes involving Imidazo[2,1-b]thiazole derivatives. In a study of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives as potential anti-mycobacterial agents, MD simulations were performed on the most active compounds docked into the active site of pantothenate synthetase from Mycobacterium tuberculosis. nih.govrsc.org The stability of the protein-ligand complex was evaluated by analyzing the root mean square deviation (RMSD) over the simulation period. nih.govrsc.org The results indicated that the selected ligands remained stably bound within the active site of the target enzyme. nih.gov
Similarly, MD simulations of imidazo[2,1-b] eurekaselect.comnih.govbiruni.edu.trthiadiazole derivatives in complex with the Pim-1 protein confirmed the structural constancy and stability of the protein-ligand complexes, with minimal deviations observed throughout the simulation trajectory. researchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of novel hit compounds and for optimizing existing lead series. While specific examples for Imidazo[2,1-b]thiazole-3-methanamine are not detailed in the provided search results, the application of these techniques to related scaffolds demonstrates their utility.
In the context of discovering novel anticancer agents, molecular docking studies of imidazo[2,1-b]thiazole-linked thiadiazole conjugates with the Glypican-3 protein have been performed to identify potent inhibitors. nih.gov Such studies help in understanding the binding modes and identifying key interactions, which can be translated into a pharmacophore model for virtual screening of large compound libraries.
An innovative virtual screening collaboration focusing on the related imidazo[1,2-a]pyridine (B132010) scaffold for visceral leishmaniasis successfully expanded the hit chemotype by probing proprietary pharmaceutical company libraries. nih.gov This approach rapidly generated structure-activity relationship (SAR) data, allowing for a thorough investigation of the pharmacophore and identifying avenues for further optimization. nih.gov
In Silico Pharmacokinetic Profiling
The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of new chemical entities. Several studies on Imidazo[2,1-b]thiazole derivatives have incorporated in silico ADME profiling.
For a series of novel imidazo[2,1-b]thiazole derivatives with antioxidant activity, virtual ADME studies were conducted to establish a relationship between the biological, electronic, and physicochemical properties of the target compounds. nih.gov Similarly, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were performed for newly designed benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole derivatives, which generally indicated drug-like behavior for these compounds. nih.govrsc.org
In a study of imidazo[2,1-b]thiazole derivatives as α-glucosidase inhibitors, virtual ADME studies were carried out to assess their pharmacokinetic profiles. bohrium.com Furthermore, promising in silico ADME profiling, toxicity, drug-likeness, and drug-score data have been reported for certain anticancer imidazo[2,1-b]thiazole derivatives. nih.gov
| Compound | Property | Predicted Value/Outcome |
|---|---|---|
| Benzimidazo-1,2,3-triazole Derivatives | Human Intestinal Absorption (%HIA) | 99.57 to 100% |
| Blood-Brain Barrier (BBB) Permeation | Generally non-permeable | |
| AMES Toxicity | Negative | |
| Carcinogenicity | Negative |
Emerging Research Directions and Future Prospects for Imidazo 2,1 B Thiazole Compounds
Exploration of Novel Bioactive Scaffolds and Hybrid Molecular Systems
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in modern drug design. researchgate.net This approach aims to create hybrid compounds with enhanced efficacy, improved target selectivity, or a multi-target mechanism of action compared to the individual parent molecules. researchgate.net The imidazo[2,1-b]thiazole (B1210989) scaffold is an ideal candidate for this strategy due to its synthetic accessibility and established biological importance. mdpi.comresearchgate.net
Researchers have successfully created hybrid molecules by integrating the imidazo[2,1-b]thiazole core with other biologically active moieties. For instance, coupling the scaffold with natural products like noscapine (B1679977) has yielded novel anticancer agents. researchgate.net Another approach involves creating hybrid pharmacophores by linking the imidazo[2,1-b]thiazole system with other heterocyclic rings, such as thiazole (B1198619) and pyrazole, to develop agents with potential anti-mycobacterial or anticancer activities. researchgate.netnih.gov These hybrid systems offer the potential to address complex diseases and overcome drug resistance by interacting with multiple biological targets simultaneously. researchgate.net
| Hybrid System Example | Combined Moieties | Potential Therapeutic Area | Reference |
| Noscapinoid Hybrids | Imidazo[2,1-b]thiazole + Noscapine | Anticancer | researchgate.net |
| Thiazole Hybrids | Imidazo[2,1-b]thiazole + Thiazole + Hydrazone | Anti-mycobacterial | researchgate.net |
| Pyrazole Hybrids | Imidazo[2,1-b]thiazole + Pyrazole | Anticancer | nih.gov |
| Sulfonamide Hybrids | Imidazo[2,1-b]thiazole + Sulfonamide | Anticancer (Lung Cancer) | researchgate.net |
Discovery and Validation of New Molecular Targets and Mechanisms of Action
A significant area of research is the identification and validation of the molecular targets through which imidazo[2,1-b]thiazole derivatives exert their therapeutic effects. Understanding these targets and mechanisms is crucial for rational drug design and development. elsevierpure.comnih.gov Studies have revealed that these compounds can modulate the activity of various key biological molecules.
Prominent mechanisms of action include the inhibition of enzymes critical for cell proliferation and survival, such as various kinases. elsevierpure.comnih.govsmolecule.com For example, certain derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com Other identified targets include tubulin, where inhibition disrupts microtubule formation and leads to cell cycle arrest, and Dihydrofolate Reductase (DHFR), an enzyme essential for nucleotide synthesis. mdpi.comnih.gov More recently, Indoleamine-2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme implicated in cancer progression, has emerged as a promising target for this class of compounds. bohrium.com
| Molecular Target | Mechanism of Action | Associated Disease | Key Findings |
| Kinases (e.g., EGFR, B-RAF) | Inhibition of signaling pathways involved in cell growth and proliferation. researchgate.netelsevierpure.com | Cancer | Derivatives show significant antitumor activity against cancer cell lines with high EGFR expression. mdpi.com |
| Tubulin | Disruption of microtubule polymerization, leading to cell cycle arrest. nih.govsmolecule.com | Cancer | Certain compounds interfere with tubulin assembly, causing cell death in cancer cells. smolecule.com |
| DHFR | Inhibition of nucleotide synthesis, essential for cell division. mdpi.com | Cancer, Malaria, Bacterial Infections | Specific derivatives exhibit potent inhibitory activity against the DHFR enzyme. mdpi.com |
| IDO1 | Inhibition of an enzyme that helps cancer cells evade the immune system. bohrium.com | Cancer | Novel derivatives have been designed to target the IDO1 ligand-binding pocket. bohrium.com |
| Cytochrome bcc complex (QcrB) | Inhibition of a key component of the electron transport chain. | Tuberculosis | Imidazo[2,1-b]thiazole-5-carboxamides have been identified as potent anti-tuberculosis agents targeting QcrB. acs.org |
Development of Highly Selective and Potent Therapeutic Agents
A primary goal in drug development is to create agents that are both highly potent against their intended target and highly selective, thereby minimizing off-target effects. Research on imidazo[2,1-b]thiazole compounds focuses heavily on structure-activity relationship (SAR) studies to optimize their therapeutic profile. nih.gov By systematically modifying the core scaffold, scientists can enhance potency and selectivity.
For example, studies on derivatives designed as cyclooxygenase (COX) inhibitors found that the type and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring influenced both the potency and selectivity for the COX-2 isoenzyme. researchgate.net Similarly, in the development of antitumor agents, substitutions at various positions of the fused ring system have been shown to be critical for activity. iiarjournals.org The strategic placement of different functional groups can improve binding affinity to the target protein, enhance pharmacokinetic properties, and ultimately lead to the development of superior therapeutic candidates. researchgate.netmdpi.com
Application of Chemoinformatics and Artificial Intelligence in Rational Drug Design
The integration of computational tools, including chemoinformatics and artificial intelligence (AI), is revolutionizing the drug discovery process for imidazo[2,1-b]thiazole compounds. These methods accelerate the identification and optimization of lead compounds through rational, data-driven design. acs.orgmdpi.com
Computer-aided drug design (CADD) approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict how different derivatives will interact with their biological targets. researchgate.netmdpi.comscispace.com For instance, molecular docking has been used to analyze the binding of benzo ijpsdronline.combiorxiv.orgimidazo[2,1-b]thiazole derivatives to the EGFR kinase domain, guiding the design of more potent inhibitors. mdpi.com Furthermore, machine learning (ML) algorithms are being employed to build predictive models for antitubercular activity. acs.org These models can screen large virtual libraries of compounds to identify novel candidates with a high probability of being active against specific targets like QcrB, significantly reducing the time and cost associated with experimental screening. acs.orgscispace.com
Integration of Green Chemistry Principles in Scalable Synthetic Route Development
As potential drug candidates move towards clinical application, the development of efficient, cost-effective, and environmentally friendly manufacturing processes becomes paramount. The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[2,1-b]thiazole derivatives to create scalable and sustainable production routes. amazonaws.com
Researchers are exploring methods that minimize or eliminate the use of hazardous substances, employ safer solvents, and utilize energy-efficient techniques like microwave-assisted synthesis. amazonaws.comchowgules.ac.in For example, "grindstone chemistry," a solvent-free mechanochemical approach, has been successfully used for the synthesis of these heterocycles. chowgules.ac.in Additionally, synthetic schemes are being designed to be concise, often involving two-step processes that use readily available, non-toxic starting materials and avoid the need for transition metal catalysts. biorxiv.orgbiorxiv.org Such innovations not only reduce the environmental impact of chemical synthesis but also contribute to making the resulting therapeutic agents more affordable and accessible. biorxiv.org
Q & A
Q. How can discrepancies in reported cytotoxicity data be reconciled through mechanistic studies?
- Transcriptomic profiling (e.g., RNA-seq) identifies differentially expressed genes post-treatment. Flow cytometry quantifies apoptosis (e.g., Annexin V/PI staining) vs. necrosis. Comparative studies with structural analogs (e.g., 6-chloro vs. 6-methyl derivatives) isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
